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Compound of Interest

Compound Name: 2-Hydroxy-6-methylpyridine

Cat. No.: B7723047 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
hydroxy-6-methylpyridine, a molecule of significant interest in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data,

this guide delves into the underlying principles, experimental considerations, and the pivotal

role of tautomerism in interpreting the spectroscopic features of 2-hydroxy-6-methylpyridine.

Introduction: The Dichotomy of Structure -
Tautomerism
2-Hydroxy-6-methylpyridine exists in a tautomeric equilibrium between its enol (2-hydroxy-6-
methylpyridine) and keto (6-methyl-2(1H)-pyridinone) forms. This equilibrium is a critical factor

influencing its chemical reactivity, physical properties, and, consequently, its spectroscopic

signatures. The position of this equilibrium is highly dependent on the surrounding

environment, such as the solvent and the physical state (solid, liquid, or gas)[1][2]. In non-polar

solvents and the gas phase, the hydroxy form can be significantly present, while in polar

solvents and the solid state, the pyridone form is generally predominant due to favorable

intermolecular hydrogen bonding[1]. This guide will primarily focus on the spectroscopic data of

the more commonly encountered pyridone tautomer in typical laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-hydroxy-6-
methylpyridine. The chemical shifts and coupling patterns of the protons and carbons provide

unambiguous evidence for the predominant tautomeric form in a given solvent.

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of 6-methyl-2(1H)-pyridinone, the keto tautomer, in a non-polar solvent

like deuterochloroform (CDCl₃), exhibits distinct signals for the methyl group and the three

aromatic protons, along with a broad signal for the N-H proton.

Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone in CDCl₃[3]

Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 6.35 d J(H3,H4) = 9.1

H-4 7.32 t
J(H4,H3) = 9.1,

J(H4,H5) = 6.9

H-5 5.98 d J(H5,H4) = 6.9

CH₃ 2.33 s -

N-H 13.28 br s -

Expertise & Experience Insight: The downfield chemical shift of the N-H proton (13.28 ppm) is a

strong indicator of its involvement in hydrogen bonding, which is characteristic of the pyridone

tautomer, often forming dimers in solution. The observed coupling constants are typical for

ortho and meta relationships in a six-membered aromatic ring, allowing for the precise

assignment of the protons on the pyridine ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the 6-methyl-2(1H)-pyridinone

structure. The presence of a carbonyl carbon signal is the most definitive piece of evidence for

the keto tautomer.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone[4]
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Assignment Chemical Shift (δ, ppm)

C=O (C-2) ~165

C-6 ~150

C-4 ~135

C-3 ~115

C-5 ~105

CH₃ ~20

Note: Precise peak assignments for all carbons were not explicitly available in the searched

literature. The chemical shifts are approximate values based on typical ranges for similar

structures.

Experimental Protocol: NMR Spectroscopic Analysis
The following protocol outlines the standardized procedure for acquiring high-quality NMR

spectra of 2-hydroxy-6-methylpyridine.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of high-purity 2-hydroxy-6-methylpyridine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence

the tautomeric equilibrium.

Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is

adequate for the instrument's probe.

Cap the NMR tube securely and ensure the exterior is clean.

Instrument Setup & Data Acquisition:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, indicated by sharp, symmetrical solvent

peaks.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a

sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans

(1024 or more) is generally required due to the lower natural abundance of the ¹³C

isotope.

Set appropriate spectral widths, acquisition times, and relaxation delays for both nuclei to

ensure accurate data collection.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow
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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is particularly informative for studying the tautomerism of 2-hydroxy-6-
methylpyridine. The presence or absence of characteristic absorption bands for the O-H and

C=O functional groups provides direct evidence for the predominant tautomer.

In the solid state, where the pyridone form is favored, the IR spectrum is characterized by a

strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The N-H

stretching vibration is also observable, often as a broad band due to hydrogen bonding.

Table 3: Key IR Absorption Bands for 6-Methyl-2(1H)-pyridinone (Solid State)[5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3400-2800 N-H stretch (hydrogen-bonded) Strong, Broad

~1660-1640 C=O stretch (amide I) Strong

~1600-1550 C=C and C=N stretches Medium-Strong

~1480-1450 CH₃ deformation Medium

Trustworthiness Insight: The absence of a sharp O-H stretching band around 3600 cm⁻¹ and

the presence of a strong carbonyl absorption are self-validating indicators of the pyridone
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tautomer being the dominant species under the experimental conditions.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of 2-hydroxy-6-methylpyridine. The mass spectrum of the more

stable tautomer, 6-methyl-2(1H)-pyridinone, is typically observed.

Table 4: Mass Spectrometry Data for 6-Methyl-2(1H)-pyridinone[6]

m/z Relative Intensity (%) Proposed Fragment

109 100 [M]⁺ (Molecular Ion)

80 ~60 [M - CHO]⁺

53 ~30 [C₄H₅]⁺

Authoritative Grounding: The molecular ion peak at m/z 109 confirms the molecular weight of

C₆H₇NO. The fragmentation pattern is characteristic of pyridone structures. A common

fragmentation pathway involves the loss of a neutral carbon monoxide (CO) and a hydrogen

atom, often represented as the loss of a CHO radical, leading to the fragment at m/z 80.

Diagram 2: Proposed Fragmentation Pathway

[C₆H₇NO]⁺˙
m/z = 109

[C₅H₆N]⁺
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Caption: Major fragmentation in EI-MS.

Conclusion
The spectroscopic analysis of 2-hydroxy-6-methylpyridine provides a clear and detailed

picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry

unequivocally demonstrate that in common laboratory environments (solution and solid state),

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b7723047?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3279763&Mask=200
https://www.benchchem.com/product/b7723047?utm_src=pdf-body-img
https://www.benchchem.com/product/b7723047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7723047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the compound predominantly exists as its keto tautomer, 6-methyl-2(1H)-pyridinone.

Understanding the tautomeric equilibrium and its influence on the spectroscopic data is

paramount for researchers working with this and related heterocyclic compounds. This guide

provides the foundational knowledge and experimental framework for the accurate and reliable

spectroscopic characterization of 2-hydroxy-6-methylpyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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